molecular formula C9H14F3NO2 B13329364 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one

Cat. No.: B13329364
M. Wt: 225.21 g/mol
InChI Key: BZBFULOUDSUUAL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is a chemical compound that features a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the organocatalyzed decarboxylative trifluoromethylation of β-ketoacids using Togni’s reagent. This method employs primary or secondary amines as catalysts, with piperazine being particularly effective . The reaction proceeds through the trifluoromethylation of an enamine intermediate, resulting in the formation of the desired compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a hydroxy group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Biological Activity

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14F3NO2
  • Molecular Weight : 225.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2150820-26-9

The trifluoromethyl group is known to significantly influence the compound's binding affinity to various biological targets, which is crucial for its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies indicate that this compound may act as an inhibitor for certain enzymes linked to neurological pathways, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in neurotransmitter regulation.
  • Receptor Binding : Its structural features allow for effective binding to various receptor sites, modulating biological pathways.

Biological Activity Overview

Activity TypeDescriptionReferences
Antidepressant Effects Exhibits potential as a treatment for depression by modulating serotonin levels.
Anxiolytic Properties May reduce anxiety symptoms through interactions with GABAergic systems.
Neuroprotective Effects Protects neuronal cells from oxidative stress and apoptosis in vitro studies.

Study on Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain, suggesting a role similar to conventional antidepressants.

Anxiolytic Activity Assessment

In another investigation focusing on anxiety disorders, the compound was tested against established anxiolytics. Results indicated comparable efficacy in reducing anxiety-related behaviors in rodents, supporting its potential use as an anxiolytic agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The trifluoromethylation step is particularly crucial as it enhances the compound's biological profile.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

3,3,3-trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H14F3NO2/c1-6-4-7(14)2-3-13(6)8(15)5-9(10,11)12/h6-7,14H,2-5H2,1H3

InChI Key

BZBFULOUDSUUAL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)CC(F)(F)F)O

Origin of Product

United States

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